molecular formula C16H17F2N3OS B2695218 (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1170566-34-3

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2695218
CAS No.: 1170566-34-3
M. Wt: 337.39
InChI Key: VLQHPSWDHYHTKA-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic rings, a thiadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring and subsequent coupling with the difluorophenyl group.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions to form the intermediate hydrazinecarbodithioate, which is then cyclized using an oxidizing agent such as hydrogen peroxide.

    Attachment to Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole compound.

    Coupling with Difluorophenyl Group: The final step involves the coupling of the piperidine-thiadiazole compound with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group on the thiadiazole ring.

    (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

The presence of both fluorine atoms and the thiadiazole ring in (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone makes it unique compared to other similar compounds. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, while the thiadiazole ring can provide additional binding interactions with biological targets.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHPSWDHYHTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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